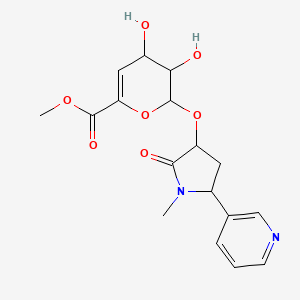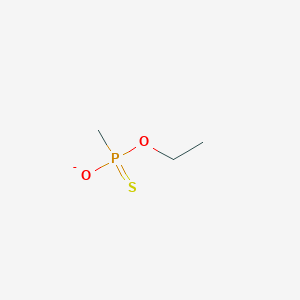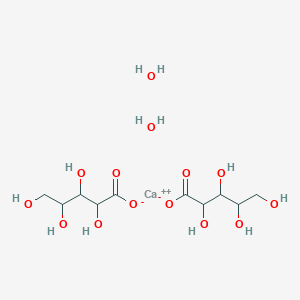
D-Xylonic acid, calcium salt, hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-キシロン酸カルシウム塩水和物: は、分子式 C10H18CaO12.2H2O の化学化合物です。 D-キシロン酸のカルシウム塩であり、有機合成やさまざまな産業用途によく使用されます .
準備方法
合成経路および反応条件: : D-キシロン酸カルシウム塩水和物は、D-キシロースの製造の副産物であるセルロースの加水分解によって合成できます . この反応では、通常、水酸化カルシウムを使用してD-キシロン酸を中和し、カルシウム塩を生成します。
工業的生産方法: : 産業的には、D-キシロン酸カルシウム塩水和物は、D-キシロースをD-キシロン酸に変換できる特定の細菌株を使用してD-キシロースを発酵させることによって生成されます。 生成された酸は、その後、水酸化カルシウムで中和してカルシウム塩を生成します .
化学反応の分析
反応の種類: : D-キシロン酸カルシウム塩水和物は、酸化、還元、置換反応を含むさまざまな化学反応を起こします。
一般的な試薬および条件: : これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応は、通常、目的の生成物の生成を確実にするために、制御された温度とpHの条件下で行われます .
生成される主な生成物: : これらの反応から生成される主な生成物には、さまざまなD-キシロン酸誘導体があり、さらなる化学合成や産業用途に使用できます .
科学的研究への応用
化学: : 化学では、D-キシロン酸カルシウム塩水和物は、キレート剤やその他の複雑な分子を含むさまざまな有機化合物の合成における前駆体として使用されます .
生物学: : 生物学的研究では、D-キシロースとその誘導体を含む代謝経路の研究に使用されます。 バイオ燃料やその他の貴重な化学物質の生産のための微生物細胞工場の開発にも使用されます .
医学: : 医学では、D-キシロン酸カルシウム塩水和物は、カルシウムサプリメントとしての可能性と、カルシウム関連の障害の治療における可能性が研究されています.
科学的研究の応用
Chemistry: : In chemistry, D-xylonic acid, calcium salt, hydrate is used as a precursor in the synthesis of various organic compounds, including chelating agents and other complex molecules .
Biology: : In biological research, it is used to study the metabolic pathways involving D-xylose and its derivatives. It is also used in the development of microbial cell factories for the production of biofuels and other valuable chemicals .
Industry: : Industrially, it is used in the production of biodegradable polymers and other environmentally friendly materials .
作用機序
D-キシロン酸カルシウム塩水和物の作用機序は、カルシウムイオン供与体としての役割を果たします。カルシウムシグナル伝達と代謝に関与するものを含め、さまざまな分子標的と経路と相互作用します。 カルシウムイオンを放出する化合物の能力により、さまざまな生化学的および生理学的プロセスで有用になります .
類似の化合物との比較
類似の化合物: : 類似の化合物には、D-グルコン酸カルシウム塩とD-ガラクトン酸カルシウム塩が含まれます。 これらの化合物は、類似の化学構造と特性を共有していますが、特定の用途と反応性に違いがあります .
独自性: : D-キシロン酸カルシウム塩水和物は、D-キシロースとその誘導体の代謝における特定の役割により、独自のものです。 カルシウムイオン供与体として機能する能力も、他の類似の化合物とは異なります .
類似化合物との比較
Similar Compounds: : Similar compounds include D-gluconic acid, calcium salt, and D-galactonic acid, calcium salt. These compounds share similar chemical structures and properties but differ in their specific applications and reactivity .
Uniqueness: : D-xylonic acid, calcium salt, hydrate is unique due to its specific role in the metabolism of D-xylose and its derivatives. Its ability to act as a calcium ion donor also sets it apart from other similar compounds .
特性
IUPAC Name |
calcium;2,3,4,5-tetrahydroxypentanoate;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H10O6.Ca.2H2O/c2*6-1-2(7)3(8)4(9)5(10)11;;;/h2*2-4,6-9H,1H2,(H,10,11);;2*1H2/q;;+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVSLGNILTVKHT-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)[O-])O)O)O)O.O.O.[Ca+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22CaO14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
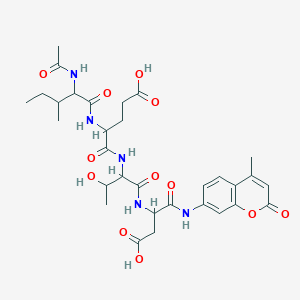
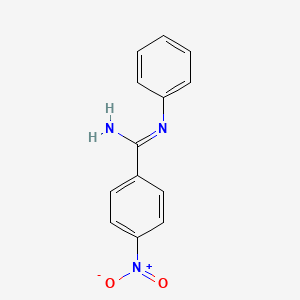
![(12-Methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-20-yl) acetate](/img/structure/B12322768.png)

![4-[1-(3,4-Dimethoxyphenyl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B12322800.png)
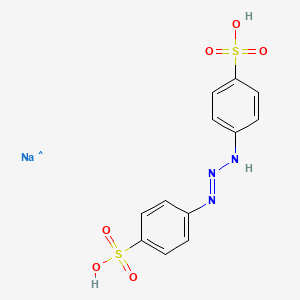
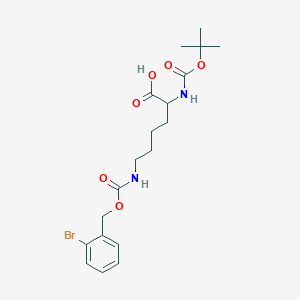
![5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-2-[3-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)propyl]pentanoic acid](/img/structure/B12322813.png)
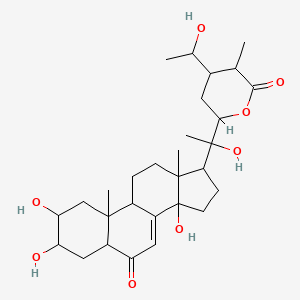
![3-Azabicyclo[3.1.0]hexane,1-(1-methylethyl)-,(1R)-(9CI)](/img/structure/B12322818.png)
![[(1R)-1-[(2S)-3-phenyl-2-[(pyrazin-2-yl)formamido]propanamido]pentyl]boronic acid](/img/structure/B12322827.png)
![5,7-dihydroxy-8-[5-[(2S)-5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12322845.png)
